5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 4-position with a carboxamide group (N-linked to a 4-chlorophenyl moiety) and at the 1-position with a methyl group bearing a 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole ring. The structural complexity arises from the integration of two heterocyclic systems (triazole and oxazole) and multiple aromatic substituents, including electron-withdrawing (chloro) and electron-donating (methoxy) groups. Such hybrid structures are often designed to enhance binding affinity to biological targets, modulate pharmacokinetics, or improve metabolic stability .
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O5/c1-12-16(27-23(35-12)13-9-17(32-2)20(34-4)18(10-13)33-3)11-30-21(25)19(28-29-30)22(31)26-15-7-5-14(24)6-8-15/h5-10H,11,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSBOISDMVCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
This compound belongs to a class of triazole derivatives known for their diverse pharmacological activities. The presence of the triazole and oxazole rings contributes to its biological efficacy, while the 4-chlorophenyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
- Antiviral Effects
1. Antimicrobial Activity
Research indicates that derivatives of triazoles and oxazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing similar structural motifs demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5-amino-N-(4-chlorophenyl)... | Salmonella typhi | Moderate to Strong |
| 5-amino-N-(4-chlorophenyl)... | Bacillus subtilis | Moderate to Strong |
2. Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
A specific study highlighted the compound's ability to inhibit tumor growth in animal models, demonstrating a significant reduction in tumor size compared to control groups .
3. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. Notably, it shows strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
4. Antiviral Effects
Preliminary studies suggest that similar compounds exhibit antiviral activity by interfering with viral replication processes. The mechanism often involves targeting viral enzymes or structural proteins essential for viral life cycles .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to our compound was tested against human adenovirus (HAdV), showing an IC50 value of 0.27 μM with significantly lower cytotoxicity compared to standard antiviral agents .
- Case Study 2 : In a study involving Candida albicans, compounds with similar structures demonstrated effective inhibition of biofilm formation, a critical factor in fungal virulence .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Triazole Carboxamides
- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): Structural Differences: CAI lacks the oxazole ring and instead features a dichlorobenzyl group. The target compound’s oxazole moiety introduces additional rigidity and planar aromaticity, which may influence target binding or solubility. Biological Activity: CAI inhibits calcium influx and proliferation in cancer cells but is metabolized to inactive benzophenone derivatives (e.g., M1) via phase I pathways. Metabolism: CAI’s dichlorophenyl groups are prone to oxidative dehalogenation, whereas the target’s methoxy substituents may undergo O-demethylation or glucuronidation, altering excretion profiles .
- 5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substituent Effects: Replacing the 4-chlorophenyl and oxazole groups with bis(4-methoxyphenyl) moieties increases electron density and hydrophilicity. This could enhance aqueous solubility but reduce membrane permeability compared to the target compound .
- Fluorobenzyl Derivatives (): Electron Effects: Fluorine atoms in analogs like 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may enhance metabolic stability via C-F bond resistance to oxidation. The target’s chloro group offers similar stability but with higher lipophilicity .
Oxazole-Containing Derivatives
- 4-Benzyl-1,3-oxazole Derivatives (): Structural Alignment: The target’s oxazole ring is substituted with a 3,4,5-trimethoxyphenyl group, while ’s compounds feature 4-(4-chlorophenylsulfonyl)phenyl moieties. The trimethoxy group may enhance π-π stacking with aromatic residues in enzyme active sites, whereas sulfonyl groups improve solubility . Cytotoxicity: highlights that substituents on the benzyl group (e.g., chloro vs. methoxy) significantly modulate cytotoxicity.
Pyrazole-Triazole Hybrids ()
Data Table: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
